molecular formula C21H27N3O2 B13141180 [3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclobutyl-4-piperidinyl)oxy]-1-ethyl- CAS No. 832735-39-4

[3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclobutyl-4-piperidinyl)oxy]-1-ethyl-

Cat. No.: B13141180
CAS No.: 832735-39-4
M. Wt: 353.5 g/mol
InChI Key: UJPAEBDXXUDTBS-UHFFFAOYSA-N
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Description

6’-((1-Cyclobutylpiperidin-4-yl)oxy)-1-ethyl-[3,3’-bipyridin]-6(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a bipyridine core, which is a common motif in coordination chemistry and has been explored for its biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-((1-Cyclobutylpiperidin-4-yl)oxy)-1-ethyl-[3,3’-bipyridin]-6(1H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the bipyridine core: This can be achieved through a coupling reaction of pyridine derivatives.

    Introduction of the piperidine moiety: This step involves the reaction of the bipyridine intermediate with 1-cyclobutylpiperidine under specific conditions to form the desired ether linkage.

    Final modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6’-((1-Cyclobutylpiperidin-4-yl)oxy)-1-ethyl-[3,3’-bipyridin]-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the bipyridine core.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: The compound’s bipyridine core makes it useful in coordination chemistry for the synthesis of metal complexes.

    Biology: It has potential as a ligand for biological receptors, which could be useful in drug discovery and development.

    Medicine: The compound’s unique structure may offer therapeutic potential for various diseases, including neurological disorders.

    Industry: It could be used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 6’-((1-Cyclobutylpiperidin-4-yl)oxy)-1-ethyl-[3,3’-bipyridin]-6(1H)-one involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, influencing various biochemical pathways. Additionally, the piperidine moiety may interact with biological receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6’-((1-Cyclobutylpiperidin-4-yl)oxy)-1-ethyl-[3,3’-bipyridin]-6(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with both metal ions and biological receptors makes it a versatile compound for various applications.

Properties

CAS No.

832735-39-4

Molecular Formula

C21H27N3O2

Molecular Weight

353.5 g/mol

IUPAC Name

5-[6-(1-cyclobutylpiperidin-4-yl)oxypyridin-3-yl]-1-ethylpyridin-2-one

InChI

InChI=1S/C21H27N3O2/c1-2-23-15-17(7-9-21(23)25)16-6-8-20(22-14-16)26-19-10-12-24(13-11-19)18-4-3-5-18/h6-9,14-15,18-19H,2-5,10-13H2,1H3

InChI Key

UJPAEBDXXUDTBS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=CC1=O)C2=CN=C(C=C2)OC3CCN(CC3)C4CCC4

Origin of Product

United States

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